1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
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Overview
Description
“1-(2-Aminoethyl)maleimide hydrochloride” is a compound that can be prepared from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate . It may be used in the preparation of N-propionyl cysteaminylphenol-maleimide-dextran (NPCMD) and 4-nitrophenyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate .
Synthesis Analysis
The synthesis of 2-aminoethyl methacrylate-based polymers involves free-radical solution polymerization. A study details the copolymerization of 2-hydroxyethyl methacrylate with various monomers using α,α′-azobisisobutyronitrile as an initiator .
Molecular Structure Analysis
The molecular structure analysis of a methacrylate monomer similar to 2-aminoethyl methacrylate was conducted using X-ray diffraction, FT-IR, and FT-Raman spectra .
Chemical Reactions Analysis
The chemical reactions of poly (2-aminoethyl methacrylate) include degradation in alkaline media . This degradation involves elimination of 2-aminoethanol and formation of 2-hydroxyethyl methacrylamide repeat units .
Physical And Chemical Properties Analysis
Amines are classified according to the number of alkyl or aryl groups attached to nitrogen . The physical properties of cationic poly (2-aminoethyl-methacrylate)s, focusing on molecular, conformational, and optical characteristics, are crucial for understanding the physical behavior of these polymers.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives, including 1,3-benzothiazol-2(3H)-one and its derivatives, demonstrating its versatility in chemical synthesis (Velikorodov et al., 2011).
Formation of Structurally Diverse Libraries : It serves as a starting material in alkylation and ring closure reactions, contributing to the creation of a structurally diverse library of compounds, indicating its importance in medicinal chemistry (Roman, 2013).
Use in Microbial Studies : This compound has been utilized in the synthesis of new pyridine derivatives for microbial studies, suggesting its role in the development of potential antimicrobial agents (Patel et al., 2007).
Pharmacological Applications
Antiproliferative Activity : Novel derivatives synthesized using this compound have shown antiproliferative activity against human cancer cell lines, highlighting its potential in cancer research (Hranjec et al., 2012).
Corrosion Inhibition : Benzimidazole derivatives, related to this compound, have been studied as corrosion inhibitors for mild steel in acidic media, indicating its potential industrial applications (Tang et al., 2013).
Crystallographic Studies : The compound has been used in synthesizing new 1,3,5-triazines for crystallographic studies, contributing to the understanding of molecular structures (Patricio-Rangel et al., 2020).
Environmental and Analytical Chemistry
- Environmental Analysis : Benzotriazole and benzothiazole derivatives, closely related to this compound, have been analyzed in human urine, indicating its relevance in environmental and exposure studies (Asimakopoulos et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-aminoethyl)-1H-benzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.ClH/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13;/h1-4H,5-6,10H2,(H,11,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQPYJTVVDTJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | |
CAS RN |
64928-55-8 |
Source
|
Record name | 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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